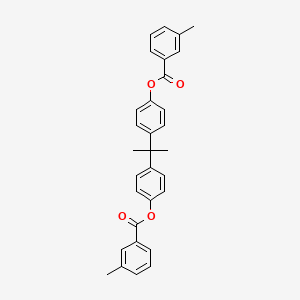
Propane-2,2-diyldibenzene-4,1-diyl bis(3-methylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structural arrangement. This compound features a benzoyloxy group attached to a phenyl ring, which is further connected to a propan-2-yl group. The presence of multiple aromatic rings and ester functionalities makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE typically involves esterification reactions. One common method is the reaction between 4-(3-methylbenzoyloxy)benzoic acid and 4-(3-methylbenzoyloxy)phenylpropan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes and receptors. The aromatic rings may also participate in π-π interactions with proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL BENZOATE
- 4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 4-METHYLBENZOATE
Uniqueness
4-{2-[4-(3-METHYLBENZOYLOXY)PHENYL]PROPAN-2-YL}PHENYL 3-METHYLBENZOATE is unique due to the specific positioning of the methylbenzoyloxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of multiple ester functionalities also provides diverse opportunities for chemical modifications and applications.
Propiedades
Fórmula molecular |
C31H28O4 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[4-[2-[4-(3-methylbenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C31H28O4/c1-21-7-5-9-23(19-21)29(32)34-27-15-11-25(12-16-27)31(3,4)26-13-17-28(18-14-26)35-30(33)24-10-6-8-22(2)20-24/h5-20H,1-4H3 |
Clave InChI |
RJQGWDKDLJXGCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)

![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12464036.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B12464042.png)


![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)
![N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)


![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12464080.png)
![butyl 3-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12464088.png)
